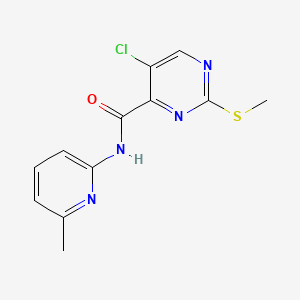
5-chloro-N-(6-methylpyridin-2-yl)-2-(methylthio)pyrimidine-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-chloro-N-(6-methylpyridin-2-yl)-2-(methylthio)pyrimidine-4-carboxamide, also known as CX-4945, is a small molecule inhibitor of protein kinase CK2. CK2 is a ubiquitous serine/threonine kinase that plays a critical role in many cellular processes, including cell proliferation, differentiation, and apoptosis. CX-4945 has been shown to have potential therapeutic applications in cancer, neurodegenerative diseases, and viral infections.
作用机制
5-chloro-N-(6-methylpyridin-2-yl)-2-(methylthio)pyrimidine-4-carboxamide inhibits CK2 by binding to the ATP-binding site of the kinase domain, thereby preventing the phosphorylation of downstream targets. CK2 has many substrates, including transcription factors, signaling molecules, and structural proteins. By inhibiting CK2, this compound can modulate multiple signaling pathways that are critical for cell survival and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in various cell types. It can induce cell cycle arrest and apoptosis in cancer cells, promote neurite outgrowth and reduce oxidative stress in neurons, and inhibit viral replication in infected cells. It can also modulate the expression of genes involved in cell proliferation, differentiation, and survival.
实验室实验的优点和局限性
5-chloro-N-(6-methylpyridin-2-yl)-2-(methylthio)pyrimidine-4-carboxamide has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. It has a well-defined mechanism of action and can be used to modulate multiple signaling pathways. It has been extensively studied in preclinical and clinical settings, and its safety profile is well established.
However, this compound also has some limitations for lab experiments. It can have off-target effects on other kinases and signaling pathways, which can complicate data interpretation. It can also have variable efficacy depending on the cell type and experimental conditions.
未来方向
There are several future directions for research on 5-chloro-N-(6-methylpyridin-2-yl)-2-(methylthio)pyrimidine-4-carboxamide. One area of interest is the development of combination therapies that can enhance the efficacy of this compound in cancer and viral infections. Another area is the identification of biomarkers that can predict response to this compound and guide patient selection for clinical trials. Additionally, the development of more potent and selective CK2 inhibitors can improve the therapeutic potential of this class of compounds. Finally, the elucidation of the molecular mechanisms underlying the neuroprotective effects of this compound can lead to the development of novel therapies for neurodegenerative diseases.
合成方法
5-chloro-N-(6-methylpyridin-2-yl)-2-(methylthio)pyrimidine-4-carboxamide can be synthesized using a multi-step process that involves the reaction of 2-amino-6-methylpyridine with methylthioacetic acid, followed by chlorination and cyclization to form the pyrimidine ring. The carboxamide group is introduced through an amide coupling reaction with 4-(dimethylamino)pyridine and 4-chloro-5-(trifluoromethyl)pyrimidine.
科学研究应用
5-chloro-N-(6-methylpyridin-2-yl)-2-(methylthio)pyrimidine-4-carboxamide has been extensively studied in preclinical and clinical settings for its potential therapeutic applications. In cancer, this compound has been shown to inhibit tumor growth and induce apoptosis in various cancer cell lines, including breast, prostate, and pancreatic cancers. It has also been shown to enhance the efficacy of other anticancer agents, such as gemcitabine and cisplatin.
In neurodegenerative diseases, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in animal models of Alzheimer's and Parkinson's diseases. It has also been shown to improve cognitive function and memory in these models.
In viral infections, this compound has been shown to inhibit the replication of several viruses, including HIV, hepatitis C virus, and influenza A virus. It has also been shown to enhance the antiviral activity of other agents, such as interferon-alpha.
属性
IUPAC Name |
5-chloro-N-(6-methylpyridin-2-yl)-2-methylsulfanylpyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN4OS/c1-7-4-3-5-9(15-7)16-11(18)10-8(13)6-14-12(17-10)19-2/h3-6H,1-2H3,(H,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPSVVCKAOJNSBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)C2=NC(=NC=C2Cl)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 4-{[1-[3-(diethylamino)propyl]-4-hydroxy-5-oxo-2-(3-pyridinyl)-2,5-dihydro-1H-pyrrol-3-yl]carbonyl}-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B5329244.png)

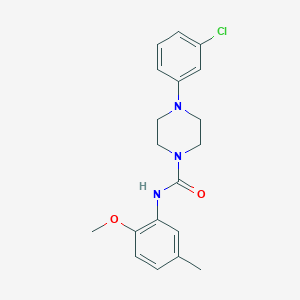
![1-[(3-methylphenyl)acetyl]-4-(2-pyridinyl)piperazine](/img/structure/B5329271.png)
![3-(3-methoxy-2-methylbenzoyl)-3,9-diazaspiro[5.5]undecane hydrochloride](/img/structure/B5329279.png)
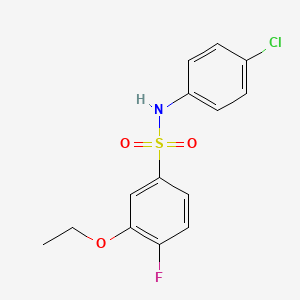
![2,2-dimethyl-N-[1-methyl-2-(4-methylphenoxy)ethyl]propanamide](/img/structure/B5329288.png)
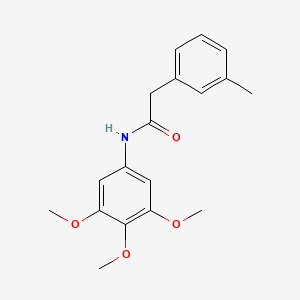
![3-[(2-ethyl-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl)carbonyl]-1,5,6-trimethylpyridin-2(1H)-one](/img/structure/B5329299.png)
![N-(4-chlorophenyl)-2-[4-(2-furoyl)-1-piperazinyl]acetamide](/img/structure/B5329310.png)

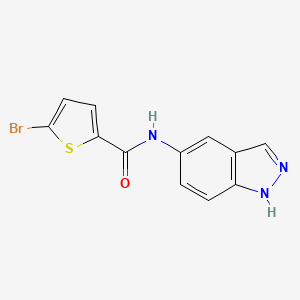
![3-propyl-6-[1-(1H-pyrazol-1-yl)propyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5329330.png)
![{1-[(3-{2-[3-(trifluoromethyl)phenyl]ethyl}-1-piperidinyl)carbonyl]cyclobutyl}amine hydrochloride](/img/structure/B5329334.png)